molecular formula C6H10O3 B1610794 4-Propyl-1,3-dioxolan-2-one CAS No. 89489-56-5

4-Propyl-1,3-dioxolan-2-one

Cat. No.: B1610794
CAS No.: 89489-56-5
M. Wt: 130.14 g/mol
InChI Key: AUXJVUDWWLIGRU-UHFFFAOYSA-N
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Description

4-Propyl-1,3-dioxolan-2-one: is an organic compound with the molecular formula C6H10O3 . It belongs to the class of cyclic carbonates and is characterized by a five-membered ring containing two oxygen atoms and one carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propyl-1,3-dioxolan-2-one can be synthesized through the reaction of propyl alcohol with ethylene carbonate in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the cyclic carbonate ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. Catalysts such as p-toluenesulfonic acid or other Brønsted acids are often used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Propyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: 4-Propyl-1,3-dioxolan-2-one is used as a monomer in the synthesis of polycarbonates and other polymers. Its cyclic structure imparts unique properties to the resulting polymers, such as enhanced thermal stability and mechanical strength .

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as building blocks for bioactive molecules .

Industry: The compound is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and sealants. Its reactivity and stability make it suitable for various industrial applications .

Comparison with Similar Compounds

Uniqueness: 4-Propyl-1,3-dioxolan-2-one is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to ethylene carbonate and propylene carbonate can influence its solubility, reactivity, and the properties of polymers derived from it .

Properties

IUPAC Name

4-propyl-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-3-5-4-8-6(7)9-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXJVUDWWLIGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548405
Record name 4-Propyl-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89489-56-5
Record name 4-Propyl-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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